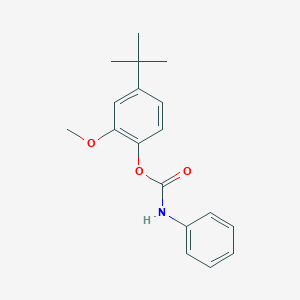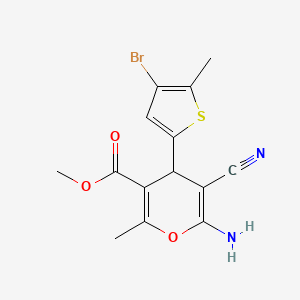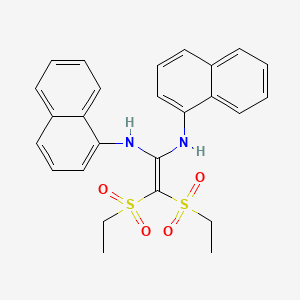
4-tert-butyl-2-methoxyphenyl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-2-methoxyphenyl phenylcarbamate, also known as Azone, is a transdermal penetration enhancer that has been widely used in scientific research. It is a white crystalline powder that is soluble in ethanol, methanol, and propylene glycol. Azone is a promising tool for enhancing the transdermal delivery of drugs due to its ability to increase the permeability of the stratum corneum, the outermost layer of the skin.
作用機序
The mechanism of action of 4-tert-butyl-2-methoxyphenyl phenylcarbamate is not fully understood, but it is believed to act by disrupting the lipid structure of the stratum corneum, thereby increasing the permeability of the skin. 4-tert-butyl-2-methoxyphenyl phenylcarbamate has been shown to increase the fluidity of the lipid bilayers in the stratum corneum, which may facilitate the diffusion of drugs across the skin.
Biochemical and Physiological Effects:
4-tert-butyl-2-methoxyphenyl phenylcarbamate has been shown to have minimal toxicity and is generally well-tolerated by the skin. However, it may cause skin irritation or sensitization in some individuals. 4-tert-butyl-2-methoxyphenyl phenylcarbamate has also been shown to alter the lipid composition of the stratum corneum, which may affect the barrier function of the skin. In addition, 4-tert-butyl-2-methoxyphenyl phenylcarbamate may enhance the penetration of other chemicals across the skin, which could have potential toxicological implications.
実験室実験の利点と制限
4-tert-butyl-2-methoxyphenyl phenylcarbamate has several advantages as a transdermal penetration enhancer, including its ability to enhance the delivery of a wide range of drugs across the skin, its low toxicity, and its ease of use. However, 4-tert-butyl-2-methoxyphenyl phenylcarbamate also has some limitations, such as its potential to cause skin irritation or sensitization, its potential to alter the lipid composition of the stratum corneum, and its potential to enhance the penetration of other chemicals across the skin.
将来の方向性
There are several future directions for research on 4-tert-butyl-2-methoxyphenyl phenylcarbamate. One area of research is the development of new formulations of 4-tert-butyl-2-methoxyphenyl phenylcarbamate that can enhance the delivery of drugs across the skin more effectively and with less skin irritation. Another area of research is the investigation of the mechanism of action of 4-tert-butyl-2-methoxyphenyl phenylcarbamate, which could lead to the development of new transdermal penetration enhancers with improved properties. Finally, there is a need for further research on the toxicological implications of using 4-tert-butyl-2-methoxyphenyl phenylcarbamate as a transdermal penetration enhancer, particularly in the context of long-term exposure.
合成法
4-tert-butyl-2-methoxyphenyl phenylcarbamate can be synthesized by reacting 4-tert-butyl-2-methoxyphenol with phenyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction yields 4-tert-butyl-2-methoxyphenyl phenylcarbamate, which can be purified by recrystallization from a suitable solvent.
科学的研究の応用
4-tert-butyl-2-methoxyphenyl phenylcarbamate has been widely used in scientific research as a transdermal penetration enhancer. It has been shown to enhance the permeation of various drugs across the skin, including lidocaine, salicylic acid, and ibuprofen. 4-tert-butyl-2-methoxyphenyl phenylcarbamate has also been used to enhance the delivery of vaccines through the skin. In addition, 4-tert-butyl-2-methoxyphenyl phenylcarbamate has been used in the development of transdermal patches for the treatment of various diseases, such as hypertension, angina, and Parkinson's disease.
特性
IUPAC Name |
(4-tert-butyl-2-methoxyphenyl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-18(2,3)13-10-11-15(16(12-13)21-4)22-17(20)19-14-8-6-5-7-9-14/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWAENOYFFOSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-tert-butyl-2-methoxyphenyl) N-phenylcarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methyl-7-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4890719.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4890725.png)

amino]benzamide](/img/structure/B4890727.png)
![5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B4890731.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide](/img/structure/B4890749.png)
![1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4890757.png)
![methyl 4-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4890760.png)


![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4890791.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4890795.png)
![2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B4890798.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4890807.png)